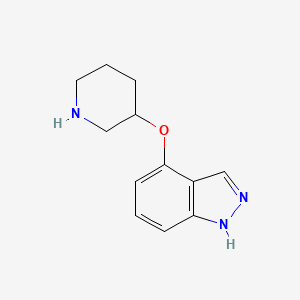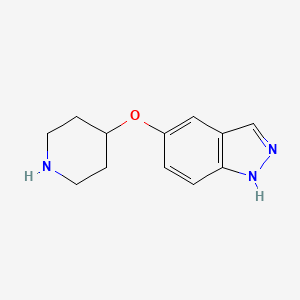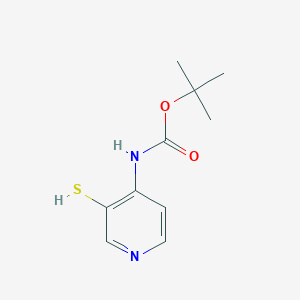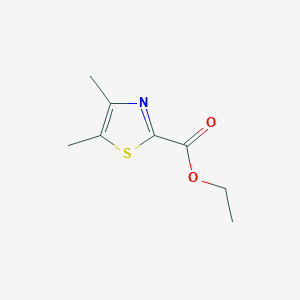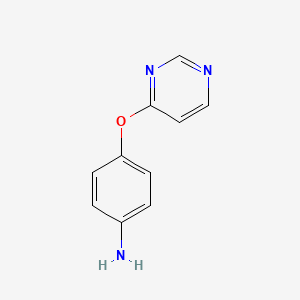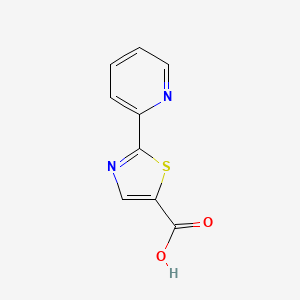
2-(Pyridin-2-yl)-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
2-(Pyridin-2-yl)-1,3-thiazole-5-carboxylic acid (PTAC) is an organic compound belonging to the class of thiazole carboxylic acids. It is a versatile building block in organic synthesis and has been used in a variety of applications, including drug discovery, medicinal chemistry, and biochemistry. PTAC is a colorless solid that is insoluble in water and has a melting point of 115-117°C. It is commercially available in both the solid and liquid forms.
Wissenschaftliche Forschungsanwendungen
1. Corrosion Inhibition
2-(Pyridin-2-yl)-1,3-thiazole-5-carboxylic acid and its derivatives have been explored as potential corrosion inhibitors for mild steel. Research demonstrates that these compounds can effectively protect steel surfaces, acting as both anodic and cathodic inhibitors. The efficacy of these inhibitors correlates with their concentration and is inversely related to temperature. Studies using techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy have shed light on the inhibition efficiency and mechanisms involved (Chaitra et al., 2016).
2. Antibacterial and Antifungal Properties
Thiazole-based pyridine derivatives, including those with the 2-(pyridin-2-yl)-1,3-thiazole-5-carboxylic acid structure, have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacterial strains, as well as different fungal strains. This suggests their potential application in developing new antimicrobial agents (Patel & Patel, 2015).
3. Metal Complexation
Research involving (pyridin-2-yl)aminomethane-1,1-diphosphonic acids and related 1,3-(thiazol-2-yl) derivatives has shown these compounds' propensity for complexing with metals like zinc(II), magnesium(II), and calcium(II). This property is significant for understanding the solution behaviors of these compounds and their potential applications in fields like metal extraction and catalysis (Matczak-Jon et al., 2010).
4. Luminescent Properties
Substituted derivatives of 2-(pyridin-2-yl)-1,3-thiazole-5-carboxylic acid, such as pyridylthiazoles, have been studied for their absorption, fluorescence, and excitation spectra. These compounds exhibit high fluorescence quantum yields and large Stokes shifts, making them potential candidates for applications in metal sensing and as laser dyes (Grummt et al., 2007).
5. Anticancer Potential
Novel pyridine-thiazole hybrid molecules, which include derivativesof 2-(pyridin-2-yl)-1,3-thiazole-5-carboxylic acid, have been synthesized and evaluated for their anticancer properties. These compounds have shown high antiproliferative activity against various cancer cell lines, indicating their potential as promising anticancer agents. The selectivity of these derivatives for cancer cells over normal human cells further enhances their potential therapeutic value (Ivasechko et al., 2022).
6. Antimalarial Activity
Derivatives of 2-(2-hydrazinyl)thiazole, which structurally relate to 2-(pyridin-2-yl)-1,3-thiazole-5-carboxylic acid, have been evaluated for their antimalarial activity. Some compounds in this series showed significant inhibitory potential against Plasmodium falciparum, suggesting their potential use in antimalarial therapy. The docking studies provided insights into the possible mechanisms of action of these compounds against malaria (Makam et al., 2014).
7. Synthesis and Chemical Properties
Studies have focused on the synthesis of various derivatives of 2-(pyridin-2-yl)-1,3-thiazole-5-carboxylic acid, revealing its versatility in chemical reactions. This research provides valuable insights into the chemical properties of these compounds, which can be leveraged for further applications in medicinal chemistry and materials science (Agafonova et al., 2021).
Eigenschaften
IUPAC Name |
2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-5-11-8(14-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFBRJSRHCNIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)-1,3-thiazole-5-carboxylic acid | |
CAS RN |
886370-83-8 | |
| Record name | 2-(pyridin-2-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)

